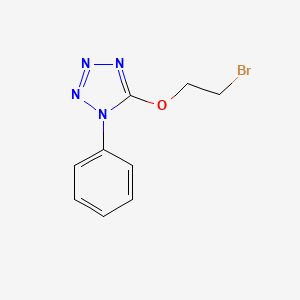

5-(2-bromoethoxy)-1-phenyl-1H-tetrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9BrN4O |

|---|---|

Molecular Weight |

269.10 g/mol |

IUPAC Name |

5-(2-bromoethoxy)-1-phenyltetrazole |

InChI |

InChI=1S/C9H9BrN4O/c10-6-7-15-9-11-12-13-14(9)8-4-2-1-3-5-8/h1-5H,6-7H2 |

InChI Key |

QFPBRYGOTBNAPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)OCCBr |

Origin of Product |

United States |

Mechanistic Investigations and Reaction Pathways

Elucidation of Reaction Mechanisms for Tetrazole Ring Assembly

The formation of the 1,5-disubstituted tetrazole ring is a cornerstone of heterocyclic chemistry. The primary methods for its synthesis involve [3+2] cycloaddition reactions and multicomponent strategies, each with unique mechanistic features.

The most proficient route to synthesizing the tetrazole core of the title compound involves a [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. nih.gov This reaction typically occurs between a 1,3-dipole, in this case, phenyl azide (B81097) (C₆H₅N₃), and a dipolarophile. For the synthesis of 5-(2-bromoethoxy)-1-phenyl-1H-tetrazole, the dipolarophile would be a derivative containing the 2-bromoethoxy moiety linked to a carbon-nitrogen multiple bond, such as 2-bromoethyl cyanate.

The mechanism of this cycloaddition is generally considered to be a concerted process, where the new sigma bonds are formed in a single transition state. The azide and the dipolarophile approach each other in a way that allows the terminal nitrogen atoms of the azide to interact with the carbons (or carbon and heteroatom) of the multiple bond. Computational and experimental studies on analogous systems suggest a highly ordered, cyclic transition state. The reaction is often facilitated by catalysts that can coordinate to either the azide or the nitrile-containing component, thereby lowering the activation energy of the cycloaddition. nih.govacs.org

The regioselectivity of the reaction, which dictates the formation of the 1,5-disubstituted product over the 1,4-isomer, is a critical aspect. For the reaction between an organic azide and a cyanate or nitrile, the electronic and steric properties of the substituents play a significant role. The formation of the 1-phenyl-5-(2-bromoethoxy) isomer is generally favored due to the electronic stabilization of the transition state.

Multicomponent reactions (MCRs) provide an efficient alternative for synthesizing highly substituted tetrazoles in a single step from three or more starting materials. nih.govsemanticscholar.org A prominent example is the Ugi-azide reaction, which can be adapted to produce 1,5-disubstituted tetrazoles. scielo.org.mxbeilstein-journals.org

In a hypothetical Ugi-azide synthesis of this compound, the reactants would include aniline (as the amine component), an aldehyde, an isocyanide, and an azide source like hydrazoic acid (HN₃), with 2-bromoethanol potentially being involved in forming one of the reactants. The reaction mechanism proceeds through a series of well-defined intermediates: scielo.org.mxresearchgate.net

Iminium Ion Formation : The reaction typically initiates with the condensation of the amine (aniline) and an aldehyde to form an imine, which is then protonated by hydrazoic acid to yield an iminium ion.

Nucleophilic Attack : The isocyanide then undergoes a nucleophilic α-addition to the iminium ion, generating a highly reactive nitrilium ion intermediate.

Azide Addition : This nitrilium ion is subsequently attacked by the azide anion (N₃⁻).

Intramolecular Cyclization : The resulting intermediate undergoes a 1,5-dipolar electrocyclization to form the stable tetrazole ring, yielding the final 1,5-disubstituted product. scielo.org.mx

Table 1: Key Intermediates in Multicomponent Tetrazole Synthesis

| Intermediate | Structure | Role in Mechanism |

|---|---|---|

| Iminium Ion | [C₆H₅-NH=CR₂]⁺ | Electrophile formed from amine and aldehyde |

| Nitrilium Ion | [R-N≡C-CR₂(NH-C₆H₅)]⁺ | Key intermediate formed by isocyanide addition |

| Azide Adduct | R-N=C(N₃)-CR₂(NH-C₆H₅) | Precursor to the final tetrazole ring |

| Tetrazole | 1,5-disubstituted ring | Final product after electrocyclization |

Reactivity of the 2-Bromoethoxy Side Chain in the Compound

The 2-bromoethoxy side chain attached at the 5-position of the tetrazole ring introduces a reactive site into the molecule, primarily due to the presence of the bromine atom, which is a good leaving group.

The bromine atom is susceptible to nucleophilic substitution (Sₙ), where an electron-rich species (the nucleophile) replaces the bromide ion. wikipedia.org Given that the bromine is attached to a primary carbon, the reaction is highly likely to proceed via an Sₙ2 (Substitution, Nucleophilic, Bimolecular) mechanism. libretexts.orglibretexts.org

In an Sₙ2 reaction, the nucleophile attacks the carbon atom bearing the bromine from the side opposite to the leaving group in a single, concerted step. libretexts.org This backside attack leads to an inversion of stereochemistry if the carbon were chiral. The rate of this reaction is dependent on the concentration of both the substrate (this compound) and the incoming nucleophile. libretexts.org

A wide variety of nucleophiles can be employed to modify the side chain, leading to a diverse range of new derivatives. The efficiency of the substitution depends on the nucleophile's strength and the reaction conditions (e.g., solvent, temperature). youtube.com

Table 2: Potential Products from Sₙ2 Reactions

| Nucleophile (Nu⁻) | Reagent Example | Product Side Chain (-OCH₂CH₂-Nu) |

|---|---|---|

| Hydroxide (OH⁻) | NaOH | -OCH₂CH₂-OH (2-hydroxyethoxy) |

| Azide (N₃⁻) | NaN₃ | -OCH₂CH₂-N₃ (2-azidoethoxy) |

| Cyanide (CN⁻) | KCN | -OCH₂CH₂-CN (2-cyanoethoxy) |

| Amine (RNH₂) | RNH₂ | -OCH₂CH₂-NHR (2-(alkylamino)ethoxy) |

| Thiolate (RS⁻) | NaSR | -OCH₂CH₂-SR (2-(alkylthio)ethoxy) |

The structure of this compound also allows for the possibility of intramolecular reactions. pressbooks.pub One such pathway is an intramolecular cyclization, where a nucleophilic atom within the molecule attacks the electrophilic carbon bearing the bromine atom.

In this specific compound, one of the nitrogen atoms of the tetrazole ring (likely N-4, which is more nucleophilic) could act as an internal nucleophile. Under basic conditions, which would enhance the nucleophilicity of the tetrazole ring, the nitrogen could attack the bromo-substituted carbon of the ethoxy chain. This would result in the formation of a new, fused bicyclic ring system. Such cyclizations are governed by factors like ring strain in the transition state and the final product, with the formation of 5- or 6-membered rings being generally favored (Baldwin's rules). This particular reaction would lead to a fused 6-membered ring, which is often thermodynamically accessible. This intramolecular pathway competes with intermolecular nucleophilic substitution, and the outcome can often be controlled by reaction conditions, such as concentration; high dilution favors intramolecular processes. mdpi.comquimicaorganica.org

Theoretical and Computational Chemistry of 5 2 Bromoethoxy 1 Phenyl 1h Tetrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These computational methods allow for the detailed examination of molecular geometry, electronic structure, and reactivity, providing a theoretical foundation for understanding its chemical behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 5-(2-bromoethoxy)-1-phenyl-1H-tetrazole, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be utilized to determine its optimized molecular geometry. These calculations would yield precise information on bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of the atoms.

A key geometrical parameter of interest is the dihedral angle between the phenyl and tetrazole rings. In the analogous compound, 5-ethoxy-1-phenyl-1H-tetrazole, this angle is calculated to be approximately 30°. This suggests a non-planar arrangement, which has implications for the molecule's electronic properties and potential intermolecular interactions.

The electronic structure analysis would involve the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial in predicting the chemical reactivity, with the HOMO energy correlating to the ability to donate electrons and the LUMO energy relating to the ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations (Note: These are hypothetical values based on typical bond lengths and angles for similar structures, as specific literature data is unavailable.)

| Parameter | Predicted Value |

| C-N (tetrazole ring) | ~ 1.33 - 1.38 Å |

| N-N (tetrazole ring) | ~ 1.28 - 1.35 Å |

| C-O (ether linkage) | ~ 1.37 Å |

| O-C (ethyl chain) | ~ 1.44 Å |

| C-Br | ~ 1.94 Å |

| Phenyl-Tetrazole Dihedral Angle | ~ 30° |

Analysis of Molecular Electrostatic Potential (MEP) and Local Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates regions of negative electrostatic potential, which are susceptible to electrophilic attack, and regions of positive electrostatic potential, which are prone to nucleophilic attack.

For this compound, the MEP would likely show negative potential around the nitrogen atoms of the tetrazole ring, indicating their nucleophilic character. The regions around the hydrogen atoms of the phenyl ring and the bromo substituent would exhibit positive potential, suggesting their electrophilicity.

Local reactivity descriptors, derived from DFT, such as Fukui functions, provide a more quantitative measure of the reactivity at specific atomic sites. These descriptors help in identifying which atoms are most likely to be involved in different types of chemical reactions.

Prediction of Spectroscopic Parameters (e.g., NMR, IR) for Structural Elucidation

Computational chemistry plays a crucial role in the prediction of spectroscopic data, which is instrumental for structural elucidation. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be compared with experimental spectra to confirm the molecular structure.

DFT calculations can predict the ¹H and ¹³C NMR chemical shifts for this compound. These predictions are valuable for assigning the signals in an experimental NMR spectrum to specific atoms in the molecule.

Similarly, the theoretical IR spectrum can be computed, showing the vibrational frequencies and intensities of the various functional groups present in the molecule. For instance, characteristic vibrational modes for the tetrazole ring, the phenyl ring C-H bonds, the C-O ether linkage, and the C-Br bond would be identified. A combined experimental and theoretical study on the related 5-ethoxy-1-phenyl-1H-tetrazole demonstrated a close match between the calculated and experimental IR spectra, validating the computational approach.

Table 2: Predicted Spectroscopic Data for this compound (Note: These are hypothetical ranges based on typical values for the functional groups present.)

| Spectroscopic Technique | Functional Group | Predicted Range |

| ¹³C NMR | Tetrazole Carbon | 150 - 160 ppm |

| ¹³C NMR | Phenyl Carbons | 120 - 140 ppm |

| ¹³C NMR | O-CH₂ | 60 - 70 ppm |

| ¹³C NMR | CH₂-Br | 25 - 35 ppm |

| IR | Phenyl C-H stretch | 3000 - 3100 cm⁻¹ |

| IR | Aliphatic C-H stretch | 2850 - 3000 cm⁻¹ |

| IR | C=N stretch (tetrazole) | 1400 - 1500 cm⁻¹ |

| IR | C-O stretch | 1050 - 1150 cm⁻¹ |

| IR | C-Br stretch | 500 - 600 cm⁻¹ |

Conformational Analysis and Energy Landscapes

The flexibility of the 2-bromoethoxy substituent introduces the possibility of multiple conformations for this compound. Understanding the preferred conformations and the energy barriers between them is essential for a complete picture of the molecule's behavior.

Exploration of Preferred Conformations of the 2-Bromoethoxy Substituent

The conformational landscape of the 2-bromoethoxy side chain can be explored by systematically rotating the dihedral angles along the C-O and C-C bonds. For the analogous 5-ethoxy-1-phenyl-1H-tetrazole, computational studies have shown the existence of multiple stable conformers that are very close in energy. These studies revealed that the most stable conformer has the ethyl group situated nearly in the plane of the tetrazole ring and positioned as far as possible from the phenyl group.

For this compound, a similar analysis would likely reveal several low-energy conformers. The presence of the bulkier and more electronegative bromine atom could influence the relative energies of these conformers compared to the ethoxy analog. The most stable conformation would represent the most probable structure of the molecule at a given temperature.

Investigating Rotational Barriers and Conformational Isomerism

The energy barriers to rotation around the single bonds in the 2-bromoethoxy substituent determine the rate of interconversion between different conformers. These rotational barriers can be calculated by performing a potential energy surface scan, where the energy of the molecule is calculated as a function of a specific dihedral angle.

In the case of 5-ethoxy-1-phenyl-1H-tetrazole, the energy barriers between the stable conformers were found to be low (less than 4 kJ mol⁻¹). This suggests that at room temperature, the molecule can easily interconvert between these conformations. A similar situation is expected for this compound, although the larger size of the bromine atom might lead to slightly higher rotational barriers. The study of these energy landscapes is crucial for understanding the dynamic behavior of the molecule.

Molecular Modeling for Mechanistic and Reactivity Predictions

The prediction of reaction outcomes and the elucidation of complex chemical mechanisms for compounds such as this compound are greatly enhanced by the application of molecular modeling techniques. These computational methods provide a microscopic view of molecular interactions and transformations, offering insights that are often difficult to obtain through experimental means alone. By simulating molecular structures and their dynamic behavior, researchers can explore various theoretical models to forecast the reactivity and mechanistic pathways of this specific tetrazole derivative.

Computational approaches, particularly those rooted in quantum mechanics, are pivotal in understanding the electronic structure and energetic properties of this compound. Methods like Density Functional Theory (DFT) are frequently employed to calculate molecular geometries, orbital energies, and charge distributions. tandfonline.com These calculations help in identifying the most probable sites for nucleophilic or electrophilic attack, thereby predicting the compound's reactivity towards different reagents. For instance, the calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's susceptibility to undergo certain types of reactions. tandfonline.com

Furthermore, molecular modeling can be used to map out the potential energy surfaces of reactions involving this compound. This allows for the identification of transition states, intermediates, and the calculation of activation energies, which are crucial for determining reaction rates and selectivity. By comparing the energy barriers of different possible pathways, a more favorable reaction mechanism can be proposed.

In Silico Approaches for Understanding Reaction Pathways and Selectivity

In silico methodologies provide a powerful toolkit for dissecting the intricate details of reaction pathways and predicting the selectivity of reactions involving this compound. A significant area of investigation for substituted tetrazoles is the regioselectivity of reactions such as alkylation. rsc.orgmdpi.com Computational studies on analogous systems have demonstrated that the preference for alkylation at the N1 versus the N2 position of the tetrazole ring can be rationalized through theoretical calculations. mdpi.com These studies often employ DFT calculations to determine the relative stabilities of the possible products and the activation energies of the competing transition states. mdpi.com

For this compound, the bromoethoxy substituent presents an intramolecular reactive site. Molecular modeling could be used to investigate the potential for intramolecular cyclization reactions. By calculating the strain energies of potential cyclic transition states and products, it is possible to predict the feasibility and stereochemical outcome of such reactions.

The selectivity of reactions can also be influenced by the solvent environment. Modern computational models can incorporate solvent effects, either implicitly through continuum models or explicitly by including solvent molecules in the calculation. This allows for a more accurate prediction of reaction outcomes in different media. The table below illustrates hypothetical calculated parameters that could be used to predict reactivity and selectivity for a generic tetrazole derivative.

| Computational Parameter | Predicted Influence on Reactivity/Selectivity |

| HOMO Energy | Higher energy indicates greater nucleophilicity. |

| LUMO Energy | Lower energy suggests higher electrophilicity. |

| Calculated Atomic Charges | Identifies electron-rich and electron-deficient centers. |

| Transition State Energies | Lower energy barriers indicate faster reaction rates. |

Computational Insights for Rational Design of Related Tetrazole Derivatives

The insights gained from computational studies on the reactivity and mechanistic pathways of this compound can be invaluable for the rational design of new, related tetrazole derivatives with desired properties. By understanding the structure-activity relationships at a molecular level, chemists can make informed decisions about which modifications to the parent structure are most likely to yield compounds with enhanced activity, selectivity, or stability.

For example, if a particular reaction pathway is found to be dominant due to the electronic properties of the phenyl or bromoethoxy substituents, these groups can be systematically modified in silico to modulate this reactivity. By introducing electron-donating or electron-withdrawing groups at various positions on the phenyl ring, it is possible to tune the electronic character of the tetrazole system and, consequently, its reactivity. Computational screening of a virtual library of such derivatives can quickly identify promising candidates for synthesis, thereby saving significant time and resources compared to a purely experimental approach. rsc.orgtandfonline.comnih.gov

Molecular docking simulations represent another powerful computational tool in the rational design of bioactive tetrazole derivatives. tandfonline.comnih.gov If the biological target of a class of tetrazole compounds is known, docking studies can predict the binding affinity and orientation of newly designed analogs within the active site of the target protein. This information can guide the design of derivatives with improved pharmacological profiles. The following table provides a hypothetical example of how computational data could guide the design of new tetrazole derivatives based on a parent structure.

| Design Goal | Proposed Modification | Computational Justification |

| Increase reaction rate at a specific site | Introduce an electron-donating group on the phenyl ring. | Increased HOMO energy at the reaction center. |

| Enhance biological activity | Modify the bromoethoxy chain to improve binding interactions. | Higher predicted binding affinity in molecular docking simulations. |

| Improve selectivity for a specific reaction | Introduce a bulky substituent to sterically hinder an undesired pathway. | Higher calculated activation energy for the undesired reaction pathway. |

By integrating these computational strategies, the design of novel tetrazole derivatives can be transformed from a trial-and-error process into a more directed and efficient endeavor.

Advanced Research Applications and Future Directions

Design and Development of Novel Tetrazole-Based Chemical Scaffolds

The 1,5-disubstituted tetrazole framework is a "privileged scaffold," frequently appearing in a wide array of biologically active compounds. nih.govresearchgate.net The development of novel chemical entities often relies on modifying such core structures to fine-tune their properties.

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how chemical structure correlates with biological activity. For 1,5-disubstituted tetrazoles, SAR studies typically explore modifications at both the N-1 and C-5 positions to optimize interactions with biological targets. researchgate.netnih.govrsc.org

In the case of 5-(2-bromoethoxy)-1-phenyl-1H-tetrazole, a hypothetical SAR campaign could involve several modifications:

N-1 Phenyl Group: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring can modulate the electronic properties and steric profile of the entire molecule. This can influence binding affinity to target proteins. Studies on other 1,5-diaryl tetrazoles have shown that the nature and position of substituents on these rings are critical for biological activity, such as cyclooxygenase-2 (COX-2) inhibition. researchgate.netnih.gov

C-5 Bromoethoxy Group: The ethoxy linker's length and nature could be varied. More importantly, the terminal bromide is a reactive handle allowing for the introduction of a wide array of functional groups. By reacting the bromo- a variety of moieties (amines, thiols, azides, etc.), researchers can systematically probe the chemical space around the C-5 position to identify key interactions that enhance potency and selectivity. For example, in a series of 1,5-disubstituted tetrazoles designed as monoamine neurotransmitter reuptake inhibitors, the length of the linker between the tetrazole and another cyclic moiety significantly impacted the inhibitory effect. nih.gov

A theoretical SAR study could generate a matrix of compounds to systematically evaluate these structural changes, as illustrated in the table below.

| Scaffold Modification | Rationale | Example Target Interaction | Relevant Study Type |

|---|---|---|---|

| Substitution on N-1 Phenyl Ring (e.g., -OCH₃, -Cl, -CF₃) | Modulate electronics (lipophilicity, hydrogen bonding capacity) and steric fit. | Hydrophobic pocket binding, π-π stacking. | Enzyme inhibition assays (e.g., COX-2, kinases). researchgate.net |

| Varying Linker Length (e.g., propoxy, butoxy) | Optimize spacing to reach distal binding pockets. | Span between two domains of a receptor. | Receptor binding assays. nih.gov |

| Replacing Terminal Bromine with Functional Groups (e.g., -OH, -NH₂, -SH) | Introduce new hydrogen bonding or ionic interactions. | Interaction with polar amino acid residues. | Cell-based functional assays. |

The generation of chemical libraries with high structural diversity is crucial for high-throughput screening and drug discovery. Compounds with reactive functional groups, like the alkyl bromide in this compound, are ideal starting points or "building blocks" for library synthesis. beilstein-journals.orgbeilstein-archives.orgrug.nl

The bromoethoxy side chain is susceptible to nucleophilic substitution, allowing for the facile introduction of a vast array of chemical functionalities. This "building block approach" is often more efficient than building the tetrazole ring de novo for each new molecule. nih.gov A library could be constructed by reacting this compound with a collection of nucleophiles, such as:

Amines: Primary and secondary amines would yield amino-ether derivatives, introducing basic centers and hydrogen bond donors.

Thiols: Thiol-containing compounds would form thioethers, which can coordinate to metal ions in metalloenzymes.

Phenols and Alcohols: Reaction with various phenols or alcohols would generate a library of diverse ether-linked compounds.

Carboxylates: This would lead to the formation of ester linkages, providing functionalities that can be hydrolyzed by biological systems.

This strategy enables the rapid synthesis of hundreds or thousands of related compounds, each with a unique side chain attached to the core tetrazole scaffold, thereby broadly exploring the available chemical space for potential biological activity. beilstein-journals.orgrug.nl

Integration into Poly-heterocyclic Systems

Many advanced therapeutic agents and functional materials are "hybrid molecules" that combine two or more heterocyclic rings to achieve multi-target activity or novel properties. beilstein-journals.orgnih.gov The structure of this compound is well-suited for integration into such complex systems.

The bromoethoxy group serves as an effective linker to covalently attach the 1-phenyl-tetrazole moiety to other heterocyclic systems. nih.gov A common strategy involves using a heterocycle that contains a nucleophilic atom (like nitrogen or sulfur) to displace the bromide.

For instance, one could synthesize a tetrazole-thiazole hybrid by reacting this compound with a mercaptothiazole derivative. Similarly, reaction with an amino-pyridine or amino-pyrazole could link the tetrazole to these other important pharmacophores. nih.govresearchgate.net Such hybrid molecules are of significant interest because they may exhibit synergistic or additive biological effects by interacting with multiple biological targets simultaneously. beilstein-journals.org

The "building block" concept extends to the construction of large, multifunctional molecules where each component contributes a specific function. beilstein-archives.org In this context, this compound can be viewed as a bifunctional building block. The tetrazole ring itself can act as a metabolically stable bioisostere for a carboxylic acid, while the bromoethoxy tail provides a reactive site for conjugation. nih.govresearchgate.net

This allows for its incorporation into more complex architectures, such as:

Peptidomimetics: The tetrazole can replace an amino acid residue, while the side chain is used to attach another peptide sequence or a labeling group.

Targeted Drug Conjugates: The reactive handle could be used to link the tetrazole moiety to a larger molecule that targets a specific cell type, such as a tumor cell.

Polymer Synthesis: The compound could be used as a monomer or a functionalizing agent to introduce nitrogen-rich tetrazole groups into polymers, potentially for applications as high-energy materials or advanced biomaterials. mdpi.com

Prospects for Catalyst Development in Tetrazole Synthesis

While the preceding sections discuss the use of this compound, its synthesis is also an area of active research. The creation of 1,5-disubstituted tetrazoles traditionally required harsh conditions. However, recent advancements focus on the development of novel catalysts to make these syntheses more efficient, greener, and versatile. organic-chemistry.org

The synthesis of 1,5-disubstituted tetrazoles is often achieved through multicomponent reactions (MCRs), such as the Ugi-azide reaction, or via cycloaddition reactions. core.ac.uknih.gov Catalyst development in this area is focused on several key goals:

Improving Yield and Selectivity: Catalysts are sought to improve reaction yields and control regioselectivity, ensuring the desired 1,5-disubstituted product is formed over other isomers.

Milder Reaction Conditions: Modern catalysts, including those based on zinc, copper, or nano-materials, allow tetrazole synthesis to proceed at lower temperatures and without the need for hazardous reagents. rsc.org

Green Chemistry: A major trend is the use of environmentally benign catalysts and solvents, such as water, to reduce the environmental impact of chemical synthesis. mdpi.com

Broadening Substrate Scope: Effective catalysts should be tolerant of a wide range of functional groups on the starting materials, allowing for the synthesis of highly complex and functionalized tetrazole derivatives.

Recent research has explored a variety of catalytic systems, including L-proline, ytterbium triflate, and various nanocatalysts, which offer significant advantages in terms of efficiency and environmental friendliness for producing substituted tetrazoles. researchgate.netrsc.org

Green Chemistry Methodologies for Sustainable Tetrazole Synthesis

Green chemistry principles are increasingly being applied to tetrazole synthesis to minimize environmental impact and enhance safety and efficiency. These methodologies focus on the use of safer solvents, renewable starting materials, and processes that reduce waste and energy consumption.

A significant advancement in this area is the adoption of water-mediated and solvent-free reaction conditions . researchgate.netnih.gov Water, being non-toxic, non-flammable, and readily available, serves as an excellent solvent for certain organic reactions, often enhancing reactivity and selectivity. researchgate.net Solvent-free approaches, on the other hand, eliminate the need for a solvent altogether, thereby reducing waste and simplifying product purification. researchgate.net

Multicomponent reactions (MCRs) represent another cornerstone of green tetrazole synthesis. scirp.orgresearchgate.net MCRs involve the combination of three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, minimizing waste, and improving atom economy. scirp.orgresearchgate.net The Ugi-azide reaction is a notable example of a four-component reaction utilized in tetrazole synthesis. researchgate.net

The use of ultrasound (sonochemistry) and microwaves as alternative energy sources can also contribute to greener synthetic protocols. mdpi.com Sonochemistry can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. mdpi.com Microwave-assisted synthesis can dramatically reduce reaction times and improve energy efficiency compared to conventional heating methods.

For the synthesis of this compound, a greener approach to the alkylation of 1-phenyl-1H-tetrazol-5-one would involve exploring water as a solvent, potentially in the presence of a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases. A hypothetical comparison of traditional versus a greener alkylation method is presented in Table 1.

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for this compound

| Parameter | Traditional Method | Green Method |

|---|---|---|

| Solvent | Dimethylformamide (DMF) | Water or Ethanol/Water mixture |

| Base | Sodium Hydride (NaH) | Potassium Carbonate (K2CO3) |

| Energy Source | Conventional Heating | Microwave or Ultrasound |

| Catalyst | None | Phase-Transfer Catalyst |

| Work-up | Organic solvent extraction | Direct filtration or minimal extraction |

| Waste | High volume of organic waste | Primarily aqueous waste |

Application of Heterogeneous Catalysts for Enhanced Efficiency and Selectivity

The use of heterogeneous catalysts is a key strategy in green chemistry, offering significant advantages such as ease of separation from the reaction mixture, reusability, and often enhanced stability and selectivity. nih.gov In tetrazole synthesis, a wide array of heterogeneous catalysts, particularly nanomaterials, have been explored to improve efficiency and sustainability. nih.govresearchgate.net

Nanocatalysts , owing to their high surface-area-to-volume ratio, exhibit exceptional catalytic activity. nih.govresearchgate.net Various nanomaterials, including those based on boehmite, magnetic nanoparticles, copper, and carbon, have been successfully employed in tetrazole synthesis. researchgate.netsemanticscholar.org These catalysts can facilitate the key [3+2] cycloaddition reaction for forming the tetrazole ring under milder conditions and with higher yields. researchgate.net

Magnetic nanocatalysts are particularly attractive due to their straightforward separation from the reaction medium using an external magnet, which simplifies the work-up procedure and allows for efficient catalyst recycling. researchgate.netnih.gov For instance, copper catalysts immobilized on magnetic nanoparticles have been shown to be effective in the synthesis of tetrazoles. nih.gov

In the context of synthesizing this compound via alkylation, a heterogeneous catalyst could potentially replace a homogeneous base. For example, a solid-supported base could be used, which can be easily filtered off after the reaction. Furthermore, phase-transfer catalysts (PTCs) can be heterogenized by anchoring them onto a solid support, combining the benefits of PTC with the ease of separation of a heterogeneous system. The alkylation of 1-aryltetrazol-5-ones, including 1-phenyltetrazol-5-one, with dibromoalkanes can be effectively carried out under phase-transfer catalysis conditions. researchgate.net This method provides a convenient route to bromoalkyl derivatives. researchgate.net

Table 2 outlines the application of various heterogeneous catalysts in the synthesis of 5-substituted-1H-tetrazoles, which could be adapted for the synthesis of the target compound's precursors or analogous structures.

Table 2: Application of Heterogeneous Catalysts in the Synthesis of 5-Substituted-1H-Tetrazoles

| Catalyst | Substrate Scope | Reaction Conditions | Advantages |

|---|---|---|---|

| Copper-doped silica (B1680970) cuprous sulfate (B86663) (CDSCS) | Diverse nitriles | Reflux in H2O/i-PrOH | High yields, thermal and chemical stability, recyclability. researchgate.net |

| ZnO nanoparticles | Aromatic aldehydes, malononitrile, NaN3 | Reflux in Ethanol | High yields, short reaction time, use of green solvent, catalyst recyclability. researchgate.net |

| Magnetic Fe3O4@SiO2-APTES-TFA | Various nitriles and sodium azide (B81097) | 80 °C in Ethanol | Excellent yields, short reaction time, easy magnetic recovery and reuse. researchgate.net |

| Fe3O4@tryptophan–La | Aromatic nitriles and NaN3 | Neat (solvent-free) | High yields, recyclability. researchgate.net |

The future of this compound synthesis lies in the synergistic combination of green chemistry principles and advanced catalytic systems. Research efforts are expected to focus on developing novel, highly active, and selective heterogeneous catalysts that can operate under even milder and more environmentally friendly conditions. The development of continuous flow processes for tetrazole synthesis, coupled with the use of immobilized catalysts, could further enhance the sustainability and scalability of production. These advancements will not only make the synthesis of this and other valuable tetrazole derivatives more economical and safer but also significantly reduce their environmental footprint.

Q & A

Q. What are the common synthetic routes for preparing 5-(2-bromoethoxy)-1-phenyl-1H-tetrazole?

The synthesis typically involves nucleophilic substitution or Mitsunobu reactions. For example, analogous compounds are synthesized using 1-phenyl-1H-tetrazole-5-thiol and brominated intermediates in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF). Reaction optimization includes controlling stoichiometry (e.g., 1.2:1.55 molar ratio of alcohol to thiol) and purification via column chromatography with dichloromethane .

Q. What characterization techniques are critical for confirming the structure of this compound?

Key methods include:

- ¹H/¹³C NMR : To verify substituent positions (e.g., aromatic protons at δ 7.52–7.60 ppm, bromoethoxy methylene protons at δ 3.35 ppm) .

- Mass spectrometry (MS) : High-resolution MS (e.g., [M + Na]⁺ at m/z 771.6308) confirms molecular weight .

- IR spectroscopy : Peaks at ~1128 cm⁻¹ (C-O-C) and ~1625 cm⁻¹ (>C=N) help identify functional groups .

Q. What safety precautions are necessary when handling this compound?

Use personal protective equipment (PPE) due to the bromoethyl group’s potential toxicity. Refer to safety data sheets (SDS) for brominated compounds, emphasizing proper ventilation and emergency procedures for inhalation or skin contact .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Solvent selection : Anhydrous THF minimizes side reactions .

- Catalyst tuning : Adjusting PPh₃/DEAD ratios enhances coupling efficiency .

- Temperature control : Reactions at 0°C reduce decomposition, while gradual warming to room temperature ensures completion .

- Purification : Column chromatography with gradients (e.g., hexane/CH₂Cl₂) isolates the product (89% yield) .

Q. What role does the bromoethoxy group play in the compound’s reactivity?

The bromine atom acts as a leaving group, enabling nucleophilic substitution reactions (e.g., with thiols or amines). This functionality is critical for generating sulfonyl or ether derivatives, as seen in fluorinated sulfone syntheses .

Q. How is this compound utilized in multicomponent reactions (MCRs) for complex molecule assembly?

The tetrazole core participates in MCRs via Huisgen cycloaddition or metal-catalyzed couplings. For example, 5-substituted tetrazoles react with boronic acids under oxidative conditions (1 atm O₂) to form disubstituted derivatives, enabling rapid library synthesis .

Q. What analytical challenges arise during structural elucidation, and how are they addressed?

Q. How does this compound interact with biological targets in medicinal chemistry studies?

Similar tetrazole derivatives inhibit enzymes like monoacylglycerol lipase (MGL) or angiotensin II receptors. For example, AM6701 (a tetrazole-based probe) binds to hMGL’s active site, characterized via mass spectrometry and activity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.